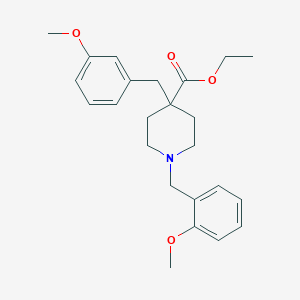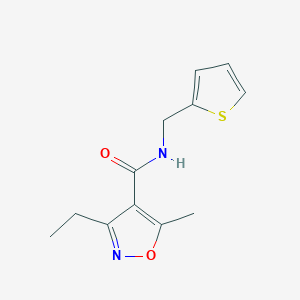![molecular formula C10H15FN4O2 B4623342 2-{[5-fluoro-2-(4-morpholinyl)-4-pyrimidinyl]amino}ethanol](/img/structure/B4623342.png)
2-{[5-fluoro-2-(4-morpholinyl)-4-pyrimidinyl]amino}ethanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including compounds similar to 2-{[5-fluoro-2-(4-morpholinyl)-4-pyrimidinyl]amino}ethanol, often involves the use of propargylic alcohols as key intermediates. Propargylic alcohols are versatile building blocks in organic synthesis, offering diverse possibilities for constructing heterocyclic systems such as pyridines, quinolines, and isoquinolines, which are significant in medicinal chemistry due to their broad biological activities (Mishra, Nair, & Baire, 2022).
Molecular Structure Analysis
The structural aspects of morpholines and their derivatives, including compounds with pyrimidinyl groups, have been reviewed, highlighting methods of synthesis starting from vicinal amino alcohols and their derivatives, oxiranes, and aziridines. These structures serve as catalysts, auxiliaries, biologically active substances, and building blocks in medicinal and organic chemistry (Palchikov, 2013).
Chemical Reactions and Properties
The synthesis of pyrimido[4,5-b]quinolines, starting from barbituric acid and anthranilic acid in the presence of polyphosphoric acid, exemplifies the chemical reactivity and potential transformations involving pyrimidinyl groups. This type of reaction showcases the creation of fused heterocyclic systems with significant therapeutic importance (Nandha Kumar et al., 2001).
Physical Properties Analysis
The physical properties of compounds containing pyrimidinyl groups can be influenced by their molecular structure. While specific data on 2-{[5-fluoro-2-(4-morpholinyl)-4-pyrimidinyl]amino}ethanol are not detailed in the available literature, the physical properties of similar compounds, such as solubility and phase behavior, can be inferred based on studies of analogous structures.
Chemical Properties Analysis
Fluorinated pyrimidines, like the one in the compound of interest, have been extensively studied for their unique chemical properties, particularly in the context of their use in medicinal chemistry. The incorporation of fluorine atoms into pyrimidine rings alters their chemical behavior, enhancing their biological activity and utility in drug development (Gmeiner, 2020).
Applications De Recherche Scientifique
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), are pivotal in cancer treatment, demonstrating the importance of fluoro-substituted pyrimidinyl compounds in medical research. The incorporation of fluorine atoms into pyrimidine rings has led to significant advancements in chemotherapy, with 5-FU being a prime example used to treat over 2 million cancer patients annually. Developments in fluorine chemistry have enhanced the precise use of these compounds, contributing to personalized medicine approaches in cancer therapy (Gmeiner, 2020).
Ethanol's Biological Interactions
The biological interactions of ethanol, including its effects on ion channels and neurotransmitter systems, provide insights into how related alcohol structures might interact within biological contexts. Ethanol's modulation of ionotropic receptor desensitization and its influence on neurotransmitter systems like GABA-A and serotonin receptors are areas of keen interest. These interactions play a significant role in understanding ethanol's pharmacological and toxicological effects, offering a framework for studying similar compounds (Dopico & Lovinger, 2009).
Synthesis of Heterocyclic Compounds
Research into the synthesis of heterocyclic compounds, employing strategies such as the cyclocarbonylative Sonogashira coupling, illustrates the synthetic utility of compounds with functionalities akin to 2-{[5-fluoro-2-(4-morpholinyl)-4-pyrimidinyl]amino}ethanol. These synthetic approaches facilitate the creation of complex heterocycles, including pyridines and quinolines, which are foundational structures in pharmaceuticals, indicating the broad applicability of such chemical frameworks in drug development (Albano & Aronica, 2017).
Propriétés
IUPAC Name |
2-[(5-fluoro-2-morpholin-4-ylpyrimidin-4-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN4O2/c11-8-7-13-10(14-9(8)12-1-4-16)15-2-5-17-6-3-15/h7,16H,1-6H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKJCOHSFGVULZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C(=N2)NCCO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-Fluoro-2-(morpholin-4-yl)pyrimidin-4-yl]amino}ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-tert-butyl-2-{[3-(2H-tetrazol-2-yl)-1-adamantyl]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4623266.png)
![2-(benzylthio)-N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4623273.png)
![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4623277.png)
![3-(2-pyridinyl)-5-oxa-1,4-diazatricyclo[5.2.2.0~2,6~]undecan-6-ol hydrochloride](/img/structure/B4623288.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4623294.png)
![1-(1,3-benzodioxol-5-yl)-5-{[2-(vinyloxy)ethyl]thio}-1H-tetrazole](/img/structure/B4623297.png)
![3-{[4-(4-acetylphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4623299.png)
![[2-(benzyloxy)-5-chloro-3-methoxybenzyl]methylamine hydrochloride](/img/structure/B4623315.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenoxyacetate](/img/structure/B4623320.png)


![3-{2-[(1,3-benzoxazol-2-ylthio)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-1-propanol](/img/structure/B4623350.png)

